2-Propyl-5-trifluoromethyl-phenol
Description
Structure
3D Structure
Properties
CAS No. |
618-05-3 |
|---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-2-3-7-4-5-8(6-9(7)14)10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChI Key |
NGUGDHLPIBTRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Propyl 5 Trifluoromethyl Phenol
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group of 2-propyl-5-trifluoromethyl-phenol is a primary site for chemical modification, readily undergoing reactions typical of phenols to form ethers and esters. Its acidity also allows for the formation of phenate salts.
Etherification and Esterification Reactions
The conversion of the phenolic hydroxyl group into an ether or an ester linkage is a fundamental derivatization strategy. These reactions mask the acidity of the phenol (B47542) and can introduce a wide variety of functional groups, significantly altering the molecule's physical and chemical properties.
Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. The choice of base and reaction conditions is crucial to ensure efficient conversion. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from room temperature to around 100°C. For instance, the reaction of a phenoxide with an alkyl halide proceeds via an SN2 mechanism, favoring the use of primary alkyl halides to avoid competing elimination reactions.
The synthesis of aryl trifluoromethyl ethers from phenols has also been a subject of interest, employing various fluorinating agents. While direct O-trifluoromethylation of phenols has been explored, two-step procedures involving O-carbonfunctionalization followed by fluorination are also common, though they may require harsh conditions. nih.govbohrium.com
Esterification of this compound can be accomplished through several methods. The classic Fischer-Speier esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH). wikipedia.org This is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion.
Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid and drive the reaction forward. A notable method for esterification under neutral conditions involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride ((COCl)2) as coupling reagents. This system activates the carboxylic acid, facilitating its reaction with the phenol at room temperature.
The table below summarizes typical conditions for these reactions.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions |
| Etherification | Alkyl Halide | NaH, K2CO3 | Acetonitrile, DMF | Room Temperature to 100°C |
| Esterification | Carboxylic Acid | H2SO4, p-TsOH | Toluene (with water removal) | Reflux |
| Acid Chloride/Anhydride | Pyridine, Et3N | Dichloromethane | 0°C to Room Temperature | |
| Carboxylic Acid | TPPO/(COCl)2 | Acetonitrile | Room Temperature |
Derivatization to Phenates
Due to the acidic nature of the phenolic proton, this compound readily reacts with strong bases to form the corresponding phenate (or phenoxide) salt. The electron-withdrawing trifluoromethyl group increases the acidity of the phenol compared to unsubstituted phenol, facilitating this reaction.
The formation of a phenate is a straightforward acid-base reaction. Common bases used for this purpose include alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stronger bases like sodium hydride (NaH). The reaction is typically carried out in a suitable solvent, such as water, an alcohol, or an aprotic solvent like tetrahydrofuran (B95107) (THF).
The resulting phenate, for example, sodium 2-propyl-5-trifluoromethyl-phenoxide, is a more potent nucleophile than the parent phenol and is the key intermediate in the Williamson ether synthesis. The formation of the phenate is generally a rapid and quantitative process. The general reaction is as follows:
C₃H₇(CF₃)C₆H₃OH + B → C₃H₇(CF₃)C₆H₃O⁻M⁺ + HB⁺
Where B is a base and M⁺ is a counter-ion.
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The aromatic ring of this compound is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom with an electrophile. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The ortho-propyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the meta-trifluoromethyl group is a strong deactivating group and a meta-director. The powerful activating and ortho, para-directing effect of the hydroxyl group, however, is the dominant influence in these reactions.
Halogenation Reactions (e.g., Chlorination, Iodination)
Chlorination of phenols can be achieved using various chlorinating agents. For instance, sulfuryl chloride (SO₂Cl₂) is often used for the chlorination of phenols, sometimes in the presence of a catalyst. organic-chemistry.orgencyclopedia.pub The hydroxyl group's strong activating effect directs the chlorine atom primarily to the positions ortho and para to it. Given the substitution pattern of this compound, the likely positions for chlorination would be at C4 and C6. The presence of the deactivating trifluoromethyl group might necessitate slightly more forcing conditions compared to phenol itself.
Iodination of phenols can be carried out using molecular iodine (I₂) in the presence of a base or an oxidizing agent. scielo.brmanac-inc.co.jp Phenols with electron-withdrawing groups have been successfully iodinated. scielo.br N-Iodosuccinimide (NIS) is another effective reagent for the iodination of aromatic compounds, often activated by an acid catalyst. cas.cn The strong directing effect of the hydroxyl group would again favor substitution at the C4 and C6 positions.
The table below indicates the probable major products of monohalogenation.
| Halogenation Reaction | Probable Major Product(s) |
| Chlorination | 4-Chloro-2-propyl-5-trifluoromethyl-phenol and 6-Chloro-2-propyl-5-trifluoromethyl-phenol |
| Iodination | 4-Iodo-2-propyl-5-trifluoromethyl-phenol and 6-Iodo-2-propyl-5-trifluoromethyl-phenol |
Alkylation and Acylation Reactions
Friedel-Crafts alkylation and acylation reactions are fundamental methods for forming carbon-carbon bonds on aromatic rings. However, these reactions have limitations when applied to phenols. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. stackexchange.comjk-sci.com
Alkylation of phenols can be challenging due to the catalyst deactivation and the high reactivity of the phenol ring, which can lead to polyalkylation. jk-sci.comlibretexts.org Despite these challenges, under specific conditions, alkylation can be achieved. The propyl group already present on the ring is an alkyl group, and further alkylation would likely occur at the remaining activated positions (C4 and C6).
Acylation of phenols via the Friedel-Crafts reaction faces similar issues with catalyst deactivation. stackexchange.comlibretexts.org An alternative is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid. This two-step approach can be a more effective way to introduce an acyl group onto the phenolic ring. If direct acylation were to occur, the acyl group would be directed to the positions ortho and para to the hydroxyl group.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a prominent feature in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. mdpi.com Its influence on the reactivity of the parent molecule, this compound, is significant.
Stability and Transformations of the -CF₃ Group
The trifluoromethyl group is renowned for its high stability, which stems from the strength of the carbon-fluorine bond. mdpi.com This bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, rendering the -CF₃ group resistant to many chemical, thermal, and metabolic degradation pathways. mdpi.com Historically, the trifluoromethyl group attached to an aromatic ring was considered exceptionally inert, with transformations requiring harsh conditions such as hydrolysis with concentrated sulfuric acid. acs.org
However, modern synthetic methods have revealed that the reactivity of the -CF₃ group can be modulated by the electronic environment of the aromatic ring. acs.org While generally robust, selective transformations of the C-F bonds within the trifluoromethyl group can be achieved under specific, mild conditions, often without affecting other reactive functional groups in the molecule. tcichemicals.com Studies have shown that the stability of trifluoromethyl groups on aromatic compounds can be influenced by acidic or basic conditions, although they remain significantly more stable than other trihalomethyl groups. acs.orgrsc.org In certain contexts, particularly when the aromatic ring's electronic properties are altered, the -CF₃ group can even act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. acs.org
Table 1: General Stability of the Aromatic Trifluoromethyl Group
| Condition | Stability Level | Notes |
|---|---|---|
| Metabolic/Biological | High | The strong C-F bond resists enzymatic cleavage. mdpi.com |
| Thermal | High | Stable to heat-induced degradation under typical synthetic conditions. mdpi.com |
| Acidic (Strong) | Moderate | Can undergo hydrolysis under harsh conditions (e.g., concentrated H₂SO₄). acs.org |
| Basic (Strong) | High | Generally stable, but reactivity can be induced. rsc.org |
| Nucleophilic Attack | Low (Generally) | Can be made to react by altering the ring's electronics, potentially acting as a leaving group. acs.org |
Functionalization of the Trifluoromethyl Moiety
Despite its stability, the trifluoromethyl group is not entirely inert, and methods for its functionalization have been developed. These reactions typically involve the transformation of one or more of the C-F bonds. Research has demonstrated that selective C-F bond transformations of aromatic trifluoromethyl groups are possible. tcichemicals.com
One approach involves reactions with potent nucleophilic reagents. By manipulating the electronic character of the aromatic ring, the -CF₃ group can be made susceptible to nucleophilic attack, leading to substitution of one or more fluorine atoms. acs.org Another strategy relies on the design of specific substrates or reagents to achieve selective C-F bond activation. For instance, studies have accomplished the selective transformation of a single C-F bond in benzotrifluorides that have a hydrosilyl group in the ortho position. tcichemicals.com These transformations can lead to the formation of difluoromethylenes or other valuable synthetic intermediates. tcichemicals.com The electron-withdrawing nature of the -CF₃ group can also facilitate deprotonation at the adjacent ortho-position on the aromatic ring, providing a handle for further synthetic modifications, though this relates more to ring functionalization influenced by the group. tcichemicals.com
Reactions of the Propyl Side Chain
The propyl group attached to the phenol ring behaves as a typical alkyl side chain on an aromatic nucleus, with its reactivity centered on the benzylic position—the carbon atom directly attached to the ring.
Oxidation and Reduction Reactions
The most common reaction of the propyl side chain is oxidation. When an alkylbenzene, such as this compound, is treated with a strong oxidizing agent, the entire alkyl chain is oxidized down to a carboxylic acid group. libretexts.orgyoutube.com This reaction, known as side-chain oxidation, requires the benzylic carbon to have at least one attached hydrogen atom, a condition the propyl group meets. libretexts.org
Commonly used strong oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated in situ (Jones oxidation) youtube.comyoutube.com
The reaction proceeds regardless of the length of the alkyl chain, cleaving the bond between the first and second carbons of the chain and converting the benzylic carbon into a carboxyl group (-COOH). libretexts.org Therefore, the oxidation of this compound would yield 2-carboxy-5-trifluoromethyl-phenol. The mechanism is complex but is understood to involve the initial attack at the reactive benzylic C-H bond. libretexts.org
Reduction reactions are primarily relevant to functional groups formed from oxidation. For example, if the propyl chain were oxidized to a propanone or propanal derivative, it could be reduced back to a hydrocarbon (CH₂) using methods like the Clemmensen (zinc-amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions. ncert.nic.in Similarly, the carboxylic acid product from side-chain oxidation can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.in
Table 2: Oxidation of the Propyl Side Chain
| Reagent | Product | Reaction Type |
|---|---|---|
| KMnO₄ or H₂CrO₄ | 2-Carboxy-5-trifluoromethyl-phenol | Side-Chain Oxidation |
| LiAlH₄ (on oxidized product) | 2-(Hydroxymethyl)-5-trifluoromethyl-phenol | Reduction of Carboxylic Acid |
Further Functionalization of Alkyl Groups
Beyond oxidation, the propyl side chain can undergo other functionalization reactions, again primarily at the benzylic position due to its enhanced reactivity. The stability of a benzylic radical or carbocation intermediate, which is stabilized by resonance with the aromatic ring, makes this position susceptible to a variety of transformations. libretexts.org
One key reaction is benzylic halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the benzylic position of the propyl group. This would convert this compound into 2-(1-bromopropyl)-5-trifluoromethyl-phenol. This halogenated intermediate is a versatile synthon that can be used for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide array of other functional groups (e.g., -OH, -CN, -NH₂) at the benzylic position.
While Friedel-Crafts alkylation is a common method for introducing alkyl groups to a phenol, the functionalization of an existing chain relies on the unique reactivity of the benzylic position. rsc.orgresearchgate.netnih.gov The development of new catalytic protocols continues to expand the possibilities for the direct C-H functionalization of such side chains, offering pathways to increase molecular complexity. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Propyl-5-trifluoromethyl-phenol, offering a comprehensive view of the hydrogen, carbon, and fluorine nuclei within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and propyl groups.
A representative ¹H NMR (400 MHz, CDCl₃) spectrum of a related compound, 4-((5-(trifluoromethyl)-2-propoxypyridin-3-yl)oxy)aniline, shows the propyl group protons at δ 4.15 (t, J = 6.5 Hz, 2H), 1.90 (h, J = 7.0 Hz, 2H), and 1.08 (t, J = 7.4 Hz, 3H). While this is not the exact target molecule, it provides an indication of the expected chemical shifts for the propyl group. For this compound, the aromatic protons would appear in the aromatic region of the spectrum, with their splitting patterns revealing their coupling relationships.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | ~7.0-7.5 | m | |
| -OH | Variable | s | |
| -CH₂- (propyl) | ~2.6 | t | |
| -CH₂- (propyl) | ~1.6 | sextet | |
| -CH₃ (propyl) | ~0.9 | t | |
| Note: This table is a representation based on typical chemical shifts for similar structures and requires experimental data for precise values. |
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the trifluoromethyl group is readily identifiable due to its characteristic quartet splitting caused by coupling to the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.
| Carbon Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| C-CF₃ | ~124 | q, ¹JCF ≈ 272 |
| Aromatic-C | ~110-155 | |
| -CH₂- (propyl) | ~30 | |
| -CH₂- (propyl) | ~22 | |
| -CH₃ (propyl) | ~14 | |
| Note: This table is a representation based on typical chemical shifts and coupling constants for similar structures and requires experimental data for precise values. |
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet provides confirmation of the trifluoromethyl group's electronic environment. A typical chemical shift for a trifluoromethyl group on an aromatic ring is around -63 ppm.
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the adjacent methylene (B1212753) and methyl protons of the propyl group, and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is crucial for establishing the connectivity of the propyl group to the phenol (B47542) ring and the relative positions of the substituents. For example, correlations would be expected between the protons of the propyl group and the aromatic carbons, and between the aromatic protons and the carbon of the trifluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thus providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₁F₃O), the expected exact mass would be calculated and compared to the measured mass. A close match between the calculated and observed mass would unequivocally confirm the molecular formula.
Fragmentation Patterns and Structural Information
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct fragmentation pattern that provides significant structural information. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the compound's molecular weight.
The fragmentation is guided by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for substituted phenols often involve the cleavage of bonds alpha to the aromatic ring and rearrangements. For this compound, the following fragmentation patterns are anticipated:
Loss of an Ethyl Group: A primary fragmentation pathway is the benzylic cleavage to lose an ethyl radical (•C₂H₅), resulting in a prominent peak at [M-29]⁺. This fragment is stabilized by resonance.
Loss of Propene (McLafferty Rearrangement): If the propyl group is a straight chain (n-propyl), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the phenolic oxygen, followed by the elimination of a neutral propene molecule (C₃H₆). This would produce a radical cation corresponding to the phenol with a hydrogen at the ortho position, which would have the same nominal mass as the radical cation of 5-trifluoromethyl-phenol.
Formation of a Hydroxytropylium Ion: A common feature in the mass spectra of alkylphenols is the rearrangement to a seven-membered hydroxytropylium cation. This involves the expansion of the benzene (B151609) ring. youtube.com
Loss of CO: Following initial fragmentations, the subsequent loss of a neutral carbon monoxide (CO) molecule from the phenolic ring structure is a characteristic fragmentation for phenols, leading to a peak at [M-alkyl-28]⁺. youtube.com
Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (-CF₃) group stabilizes the aromatic ring, potentially making ring fragmentation less favorable compared to side-chain cleavage. Fragments containing the CF₃ group will be characteristic.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Description | Proposed Fragmentation | Predicted m/z |
| Molecular Ion | [C₁₀H₁₁F₃O]⁺ | 218 |
| Loss of Ethyl Radical | [M - C₂H₅]⁺ | 189 |
| Loss of Propene | [M - C₃H₆]⁺ | 176 |
| Loss of Propyl Radical | [M - C₃H₇]⁺ | 175 |
| Loss of CO from [M-C₂H₅]⁺ fragment | [M - C₂H₅ - CO]⁺ | 161 |
This is an interactive data table. You can sort and filter the data.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides critical data for identifying functional groups and elucidating the molecular structure of this compound.
Vibrational Analysis of Functional Groups
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the hydroxyl, propyl, trifluoromethyl, and substituted benzene ring moieties.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. In dilute non-polar solvents, a sharper "free" O-H band may appear around 3600 cm⁻¹. researchgate.net
C-H Stretches:
Aromatic: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) due to the C-H stretching of the benzene ring.
Aliphatic: Stronger bands corresponding to the C-H stretching vibrations of the propyl group's CH₃ and CH₂ moieties will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov
C=C Aromatic Ring Stretches: A series of medium to sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹ due to symmetric and asymmetric C-F stretching vibrations. The presence of multiple strong bands in this region is a clear indicator of a -CF₃ group. chemicalbook.com
O-H Bend and C-O Stretch: The in-plane O-H bending vibration is coupled with the C-O stretching vibration, giving rise to bands in the 1200-1400 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1620 | Medium-Strong |
| Trifluoromethyl | C-F Stretch | 1100 - 1350 | Very Strong |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
This is an interactive data table. You can sort and filter the data.
Distinguishing Isomers through IR/Raman Signatures
While isomers of propyl-trifluoromethyl-phenol would share many spectral features (e.g., O-H, C-H, and C-F stretches), they can be distinguished by subtle differences in their IR and Raman spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).
The substitution pattern on the benzene ring directly influences the C-H out-of-plane bending vibrations, which appear between 650 and 900 cm⁻¹. For a 1,2,4-trisubstituted benzene ring like this compound, a characteristic pattern of bands would emerge in this region. Other isomers, such as 2-Propyl-3-trifluoromethyl-phenol (1,2,3-trisubstituted) or 4-Propyl-2-trifluoromethyl-phenol (1,2,4-trisubstituted but with different group positions), would exhibit different absorption patterns in this region, allowing for their differentiation. science-softcon.de Furthermore, slight shifts in the C=C ring stretching and C-O stretching frequencies would also be expected due to the different electronic and steric environments in each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about the conjugated π-electron system of the aromatic ring.
Electronic Transitions and Aromatic System Conjugation
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions. Phenol itself typically displays two main absorption bands. nist.gov
¹Lₐ Band (Primary Band): A strong absorption band, analogous to the E₂ band in benzene, is expected at shorter wavelengths, likely around 200-230 nm.
¹Lₑ Band (Secondary Band): A weaker band, analogous to the B band in benzene, is expected at longer wavelengths, typically around 270-290 nm.
The positions and intensities of these bands are influenced by the substituents on the aromatic ring.
The propyl group is a weak electron-donating group (activating) and generally causes a small bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol.
The trifluoromethyl group is a strong electron-withdrawing group (deactivating). Its effect on the spectrum is more complex. While it deactivates the ring towards electrophilic substitution, it can extend the conjugation and influence the energy levels of the molecular orbitals, often leading to shifts in the absorption bands. researchgate.netresearchgate.net
The combination of an electron-donating group (propyl) and a strong electron-withdrawing group (trifluoromethyl) on the same ring can lead to a more significant perturbation of the electronic structure and a noticeable shift in the λₘₐₓ values compared to phenol.
Table 3: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)
| Transition | Typical Region (nm) | Predicted λₘₐₓ (nm) |
| π → π* (¹Lₐ Band) | 200 - 240 | ~215 |
| π → π* (¹Lₑ Band) | 260 - 290 | ~275 |
This is an interactive data table. You can sort and filter the data.
Solvent Effects on UV-Vis Spectra
The UV-Vis spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is primarily due to interactions between the solvent and the phenolic hydroxyl group. nih.gov
Non-polar Solvents (e.g., Hexane (B92381), Cyclohexane): In these solvents, the spectrum shows the fine vibrational structure of the electronic bands most clearly. Intermolecular hydrogen bonding is minimal.
Polar Protic Solvents (e.g., Ethanol, Water): These solvents act as both hydrogen bond donors and acceptors. They form strong hydrogen bonds with the phenolic -OH group. This interaction stabilizes the ground state more than the excited state for the ¹Lₑ transition, often resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths) of this band. researchgate.net
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can only act as hydrogen bond acceptors. The interactions can also lead to spectral shifts, though they may differ from those in protic solvents. researchgate.netresearchgate.net
pH Effects: In aqueous solutions, changing the pH will have a dramatic effect. Upon deprotonation of the hydroxyl group in basic conditions to form the phenoxide ion, the resulting negative charge is delocalized into the aromatic ring. This increases conjugation and significantly lowers the energy of the π → π* transition, causing a large bathochromic (red) shift of the ¹Lₑ band to longer wavelengths (often >290 nm) and an increase in its intensity. nih.gov This pH-dependent shift is a hallmark of phenolic compounds.
X-ray Crystallography for Solid-State Structure Determination
At present, detailed X-ray crystallographic data for this compound is not available in publicly accessible crystallographic databases. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided.
To offer insights into the potential structural characteristics of this compound, it is instructive to examine the crystallographic data of structurally related compounds. Analysis of similar molecules can provide a basis for understanding the likely intramolecular and intermolecular interactions that govern the crystal lattice of the target compound.
For instance, the study of other substituted phenols and compounds containing the trifluoromethyl group reveals common structural motifs. The hydroxyl group of the phenol is a strong hydrogen bond donor, and it is highly probable that it would participate in hydrogen bonding networks within the crystal structure of this compound. The nature of the acceptor atom in this hydrogen bond could be the oxygen atom of a neighboring molecule or potentially a fluorine atom from the trifluoromethyl group, although the latter is generally a weaker hydrogen bond acceptor.
While a complete crystallographic analysis is pending, the following table outlines the expected parameters that would be determined from such a study.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Key Bond Lengths | The distances between bonded atoms, such as C-C, C-O, C-F, and O-H. |
| Key Bond Angles | The angles formed by three connected atoms, which define the molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the propyl group and the orientation of the trifluoromethyl and hydroxyl groups relative to the benzene ring. |
| Hydrogen Bonding | Details of any intramolecular or intermolecular hydrogen bonds, including donor-acceptor distances and angles. |
The acquisition of experimental X-ray diffraction data from a single crystal of this compound is essential to accurately determine these structural details and to fully understand its solid-state behavior.
Computational and Theoretical Investigations of 2 Propyl 5 Trifluoromethyl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in the computational study of molecules. DFT has proven to be a reliable method for investigating the structural and electronic properties of phenolic compounds. rsc.orgnih.gov These calculations offer deep insights into the molecule's behavior at the atomic level.
The optimized geometry of a related molecule, 2,6-dichloro-4-fluoro phenol (B47542), shows slight distortions in the hexagonal benzene (B151609) ring due to its substituents. semanticscholar.org Similarly, for 2-Propyl-5-trifluoromethyl-phenol, the presence of the hydroxyl, propyl, and trifluoromethyl groups would influence the final geometry.
Conformational analysis is also crucial, especially due to the flexible propyl group. This analysis involves studying the energy changes as the propyl chain rotates around its single bonds. Studies on molecules with similar flexible chains, like 2-propyl-1H-benzimidazole, have identified multiple stable conformers (rotational isomers) that are close in energy. researchgate.net For this compound, different orientations of the propyl group relative to the phenol ring would result in distinct conformers with varying stabilities.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are typical, illustrative values based on general chemical knowledge and data from similar structures. Actual values would be determined via specific DFT calculations.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C-C (aromatic) | ~1.39 Å |
| C-O (phenol) | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C-C (propyl) | ~1.53 Å | |
| C-H (propyl) | ~1.09 Å | |
| C-CF3 | ~1.49 Å | |
| C-F | ~1.35 Å | |
| Bond Angles | C-C-C (aromatic) | ~120° |
| C-C-O | ~120° | |
| C-O-H | ~109° | |
| C-C-C (propyl) | ~109.5° |
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO represents the ability of a molecule to donate an electron.
LUMO represents the ability of a molecule to accept an electron.
The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. semanticscholar.orgresearchgate.net
For this compound, the electron-donating nature of the propyl group and the hydroxyl group would raise the HOMO energy level, while the strong electron-withdrawing trifluoromethyl group would lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. mdpi.comscirp.org
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules.
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this phenol, such areas would be concentrated around the oxygen atom of the hydroxyl group and potentially on the aromatic ring. imist.maajchem-a.com
Blue regions indicate positive electrostatic potential (electron-poor), which are sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site. researchgate.net
Computational methods can accurately predict various types of spectra, which can then be compared with experimental data for structure verification.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated electron density around each nucleus. Experimental NMR data for related compounds like 2-n-propylphenol is available and serves as a good reference. chemicalbook.com
IR (Infrared): DFT calculations can compute the vibrational frequencies of the molecule's bonds. cheminfo.org Each predicted frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-H stretches of the propyl group, or vibrations of the aromatic ring. These predicted spectra can be compared with experimental IR data from databases like the NIST Chemistry WebBook for similar molecules. nist.govnist.govnist.gov
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorbance (λmax), which correspond to electron excitations, often from the HOMO to the LUMO. scirp.org
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational SAR studies aim to establish a link between the chemical structure of a series of compounds and their biological activity.
QSAR modeling involves creating a mathematical equation that relates the biological activity of a set of molecules to their physicochemical properties, known as molecular descriptors. researchgate.net For a series of phenolic compounds, these descriptors can be calculated using DFT and other computational methods.
Relevant descriptors for phenols often include: nih.govbiolscigroup.usresearchgate.net
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP).
A QSAR study on phenol derivatives, for instance, found that descriptors such as molecular weight, chemical potential, and an electrophilicity index were significant in predicting toxicity. nih.gov DFT-based models often show high predictive power, with reported correlation coefficients (R²) greater than 0.9. nih.govresearchgate.net By calculating these descriptors for this compound, its activity could be predicted based on an established QSAR model for a relevant biological endpoint.
Table 2: Common Descriptors Used in QSAR Models for Phenolic Compounds
| Descriptor Type | Examples | Significance |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and polar interactions. |
| Topological | Molecular Connectivity Indices | Describes the size and shape of the molecule. |
| Thermodynamic | LogP (Octanol-Water Partition) | Measures hydrophobicity, affecting membrane permeability. |
| Quantum Chemical | Electronegativity, Hardness | Governs charge transfer and reaction mechanisms. |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. biolscigroup.us It defines the key features a molecule must possess to bind to a specific biological target, such as a receptor or enzyme.
A pharmacophore model for a class of phenolic compounds might include features like:
A hydrogen bond donor (from the hydroxyl group).
A hydrogen bond acceptor (the oxygen of the hydroxyl group).
An aromatic ring feature.
Hydrophobic features (like the propyl group).
For this compound, the hydroxyl group would serve as both a hydrogen bond donor and acceptor. The benzene ring provides an aromatic feature, while the propyl group contributes a significant hydrophobic region. The trifluoromethyl group could also be involved in specific interactions or act as a hydrophobic element. By comparing the shape and electronic features of this molecule to other active compounds, its potential to fit a known pharmacophore can be assessed, providing clues to its possible biological targets.
Molecular Docking and Ligand-Receptor Interaction Modeling
Information regarding molecular docking and ligand-receptor interaction modeling for this compound is not available in the reviewed scientific literature.
Binding Affinity Predictions with Theoretical Targets
There are no published studies detailing the prediction of binding affinities for this compound with any specific theoretical biological targets.
Interaction Mechanism Elucidation
Specific elucidation of the interaction mechanisms between this compound and biological receptors through computational modeling has not been reported.
Reaction Mechanism Studies and Transition State Analysis
While general mechanisms for the degradation of trifluoromethylphenols have been investigated, specific reaction mechanism studies and transition state analyses for this compound are not documented.
Broader studies on trifluoromethylphenols (TFMPs) indicate that their environmental degradation can involve spontaneous aqueous defluorination. evitachem.com Density functional theory (DFT) calculations on parent TFMPs (without the propyl substituent) suggest that the defluorination process is initiated by the deprotonation of the phenolic hydroxyl group. evitachem.com This deprotonation is facilitated by the electron-withdrawing nature of the trifluoromethyl group. evitachem.com
The proposed mechanism for the initial defluorination step proceeds via an E1cb (Elimination Unimolecular conjugate Base) pathway. evitachem.com Following deprotonation to the phenolate, the molecule can undergo a β-elimination to cleave a C-F bond, resulting in a quinone difluoromethide intermediate. evitachem.com Subsequent hydrolysis steps lead to the formation of the corresponding hydroxybenzoic acid and the release of fluoride (B91410) ions. evitachem.com
In Vitro Biological Activity and Mechanistic Insights of 2 Propyl 5 Trifluoromethyl Phenol and Its Derivatives
Design Principles for Modulating Biological Activity
The biological activity of 2-Propyl-5-trifluoromethyl-phenol and its derivatives is intricately linked to its molecular architecture. The strategic placement and nature of its functional groups, namely the trifluoromethyl group, the propyl group, and the phenolic moiety, are critical in determining its interactions with biological targets.
Influence of Trifluoromethyl Group on Biological Properties
The trifluoromethyl (-CF3) group is a key modulator of biological activity. Its incorporation into the phenolic ring significantly enhances the lipophilicity of the molecule. ontosight.aiontosight.ai This increased affinity for fatty or non-polar environments can improve a compound's ability to cross cell membranes, thereby influencing its absorption and distribution within biological systems. ontosight.ai Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the entire molecule, potentially enhancing its binding affinity to specific biological targets. nih.gov This substituent is also known to improve metabolic stability and resistance to enzymatic degradation, which are desirable properties for therapeutic agents. nih.govnih.gov The -CF3 group is sometimes referred to as a "super trifluoromethyl group" due to its superior properties compared to other fluoro substituents in bioactive compounds. researchgate.net
Impact of Propyl Group and Phenolic Moiety on Activity
The propyl group and the phenolic hydroxyl (-OH) group are also crucial determinants of the molecule's biological profile. The phenolic -OH group is a common feature in many biologically active natural products and synthetic compounds. researchgate.netnih.gov It can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, which is often a key factor in their mechanism of action. researchgate.net The position and number of hydroxyl groups on the phenolic ring can significantly influence the antioxidant and other biological activities of these compounds. researchgate.netmdpi.com
In Vitro Enzyme Inhibition Studies
A primary mechanism through which phenolic compounds exert their biological effects is by inhibiting the activity of specific enzymes. In vitro enzyme inhibition assays are fundamental tools for identifying and characterizing the potency and selectivity of potential drug candidates.
Assays for Specific Enzyme Targets (e.g., Aromatase, Phosphopantetheinyl Transferase)
Aromatase: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. nih.govnih.gov It catalyzes the final step in estrogen biosynthesis. Many natural and synthetic phenolic compounds have been investigated as aromatase inhibitors. nih.govthieme-connect.comscilit.com The evaluation of new compounds like this compound and its derivatives for aromatase inhibitory activity would typically involve in vitro assays using human placental microsomes or recombinant aromatase. nih.govthieme-connect.com
Phosphopantetheinyl Transferase (PPTase): PPTases are essential enzymes in bacteria, including pathogenic species like Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgnih.govscilit.com These enzymes are required for the activation of carrier proteins involved in the biosynthesis of crucial cellular components. nih.gov Therefore, inhibitors of PPTases are attractive as potential antimicrobial agents. acs.orgnih.govacs.org The inhibitory activity of novel compounds against PPTases can be assessed using various in vitro assays, including those based on fluorescence or radioactivity. nih.govscilit.com
Determination of IC₅₀ and EC₅₀ Values
To quantify the inhibitory potency of a compound, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀).
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a standard measure of the potency of an antagonist or inhibitor. The determination of IC₅₀ values is a critical step in the evaluation of potential enzyme inhibitors. nih.gov For example, studies on other phenolic compounds have reported IC₅₀ values against various cancer cell lines, with some showing potency in the micromolar range. nih.gov
The EC₅₀ value , on the other hand, is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is used to assess the potency of a compound in cell-based assays where a specific cellular response is measured.
| Compound Type | Assay | Target/Cell Line | IC₅₀/EC₅₀ Value |
| Phenolic Polyketides | Cytotoxicity Assay | Various Cancer Cell Lines | 2.5 to 46.9 µM nih.gov |
| Amidinourea (AU) 8918 | Enzyme Inhibition | Mtb PptT | 2.3 µM acs.org |
| Thiazole Derivatives | Antioxidant (DPPH) | - | 0.1090 µM (for compound 5l) researchgate.net |
| Dirlotapide | MTP Inhibition | HepG2 cells, canine hepatocytes | Potent (specific value not provided) researchgate.net |
In Vitro Cell-Based Assays
Beyond enzyme inhibition, it is crucial to evaluate the effects of a compound on whole cells. In vitro cell-based assays provide a more biologically relevant context to assess a compound's potential therapeutic or toxic effects. nih.gov These assays can measure a variety of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and the activation of specific signaling pathways. nih.govfrontiersin.orgmdpi.com
For instance, human cancer cell lines, such as those derived from breast cancer (e.g., MCF-7) or liver cancer (e.g., HepG2), are commonly used to screen for anti-cancer activity. nih.govfrontiersin.org The cytotoxic effects of compounds are often assessed using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. nih.gov Additionally, reporter gene assays can be employed to determine if a compound activates specific cellular stress response pathways, such as the Nrf2 pathway, which is involved in oxidative stress. nih.gov
The study of compounds like this compound and its derivatives in such cell-based systems is essential to understand their cellular mechanisms of action and to identify potential therapeutic applications.
Mechanistic Studies on Cellular Pathways (e.g., Cell Growth Inhibition, Apoptosis)
Detailed mechanistic studies on the effects of this compound on cellular pathways such as cell growth inhibition and apoptosis are not extensively available in the public scientific literature. While research into the biological activities of various phenolic and trifluoromethyl-containing compounds is ongoing, specific data regarding the influence of this compound on these particular cellular processes, including potential induction of apoptosis or cell cycle arrest, remains to be elucidated.
Assessment of Receptor Binding Affinity (e.g., Progesterone (B1679170) Receptor)
Information regarding the specific binding affinity of this compound to the progesterone receptor or other receptors is not readily found in published research. Studies on the structure-activity relationships of ligands for the progesterone receptor are extensive nih.gov; however, the binding profile and affinity (such as IC₅₀ or Kᵢ values) for this compound have not been specifically reported.
Antimicrobial Activities (In Vitro)
While the antimicrobial properties of phenolic compounds are a broad area of research, specific data for this compound is limited.
The minimum inhibitory concentrations (MIC) of this compound against various bacterial strains have not been specifically documented in the available scientific literature. Although studies have been conducted on the antibacterial properties of other trifluoromethyl-substituted compounds, such as 5-Trifluoromethyl-2-formylphenylboronic acid which showed activity against Escherichia coli and Bacillus cereus , direct MIC values for this compound are not available.
Table 1: Antibacterial Activity of this compound (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Data not available | Data not available |
Similar to its antibacterial profile, specific data on the antifungal activity of this compound, including MIC values against common fungal pathogens, are not present in the accessible scientific literature. Research has been published on the antifungal activity of other novel trifluoromethyl-containing chalcones and benzoxaboroles mdpi.com, but not for the specific compound of interest.
Table 2: Antifungal Activity of this compound (MIC)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Data not available | Data not available |
Antioxidant Activity Studies (In Vitro)
The antioxidant capacity of phenolic compounds is well-established, often evaluated through various in vitro assays.
Specific quantitative data from radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for this compound are not available in the reviewed literature. While these assays are standard for determining the antioxidant potential of phenolic compounds, with results often reported as IC₅₀ values e3s-conferences.orgresearchgate.netresearchgate.netnih.govnih.gov, such evaluations for this compound have not been specifically published.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
|---|---|
| DPPH | Data not available |
Reducing Power Assays
The reducing power of a chemical compound serves as a significant indicator of its potential antioxidant activity, reflecting its ability to donate electrons and reduce an oxidant. For phenolic compounds like this compound and its derivatives, this capacity is a key aspect of their biological activity. The reducing power is commonly quantified using assays such as the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Reducing Antioxidant Capacity (CUPRAC) assays. mdpi.comnih.gov
The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant compound. The intensity of the color, measured by absorbance, is directly proportional to the reducing power of the sample. mdpi.comnih.govresearchgate.net The CUPRAC assay operates on a similar principle, measuring the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the antioxidant. nih.govnih.gov This method is noted for its stability, speed, and responsiveness to a wide range of antioxidants at a pH that is close to physiological levels. nih.gov
The antioxidant activity of phenolic compounds is significantly influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govnih.govresearchgate.net Phenols with multiple hydroxyl groups, especially those in the ortho or para positions to each other, tend to exhibit stronger reducing power due to enhanced resonance stabilization of the resulting phenoxyl radical. nih.gov For instance, studies on various phenolic acids have shown that compounds with two or three hydroxyl groups, such as gallic acid and protocatechuic acid, demonstrate high free radical scavenging activity and reducing power. nih.gov The presence of electron-donating groups generally enhances antioxidant activity, while electron-withdrawing groups can have a more complex influence.
While specific experimental data on the reducing power of this compound is not extensively available in the reviewed literature, the principles governing the antioxidant activity of structurally related phenols provide a basis for understanding its potential. The propyl group is an alkyl group which can be considered electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. The interplay of these substituents on the phenol (B47542) ring will ultimately determine the compound's reducing capacity. Theoretical studies on compounds like propyl gallate have highlighted the efficiency of the gallate moiety as a peroxyl radical scavenger. researchgate.netrsc.org
To illustrate the comparative reducing power of various phenolic compounds, the following interactive table presents data from FRAP and CUPRAC assays for a selection of phenols. This data, gathered from various studies, helps to contextualize the potential activity of this compound and its derivatives.
| Compound Name | Assay | Result |
| Gallic Acid | FRAP | High Activity |
| Propyl Gallate | FRAP | High Activity |
| Caffeic Acid | FRAP | High Activity |
| Protocatechuic Acid | FRAP | High Activity |
| 2,3-Dihydroxybenzoic Acid | FRAP | 202 ± 10.6 (TAUμFe/μmol) |
| 3,4-Dihydroxyphenylacetic Acid | FRAP | 149 ± 10.0 (TAUμFe/μmol) |
| 2,5-Dihydroxybenzoic Acid | FRAP | 128 ± 6.3 (TAUμFe/μmol) |
| 3-Hydroxybenzoic Acid | FRAP | Low Activity |
| Epicatechin Gallate | CUPRAC | High Capacity |
| Epigallocatechin Gallate | CUPRAC | High Capacity |
| Quercetin | CUPRAC | High Capacity |
| This table is populated with representative data from the literature to demonstrate the range of reducing powers observed in phenolic compounds. Specific values can vary based on experimental conditions. |
Applications As Synthetic Intermediates and Lead Compounds in Medicinal Chemistry Research
Utilization in the Synthesis of Complex Organic Molecules
As a synthetic intermediate, 2-Propyl-5-trifluoromethyl-phenol serves as a foundational component for constructing more elaborate molecular architectures. The hydroxyl group of the phenol (B47542) can be readily functionalized, and the aromatic ring can undergo various substitution reactions, allowing for the introduction of additional chemical diversity.
The presence of the trifluoromethyl group (-CF3) is particularly noteworthy. This group is known to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, directing further substitutions. mdpi.com The synthesis of complex molecules often involves multi-step sequences where intermediates like this compound are crucial. For instance, the phenolic hydroxyl can be converted into an ether or an ester, providing a linkage point for other molecular fragments. google.com
The general strategy for preparing trifluoromethyl-substituted phenols often involves multi-step processes, which can be cumbersome. google.com However, advancements in synthetic methodologies have provided more direct routes. google.com For example, a common approach involves the diazotization of a corresponding aniline, followed by hydrolysis to yield the phenol. google.com Another method includes the reaction of a trifluoromethyl halobenzene with a sodium benzylate, followed by hydrogenolysis. google.com
Below is an illustrative table of potential synthetic transformations involving this compound:
| Reaction Type | Reagents | Product Class | Significance in Complex Molecule Synthesis |
| Ether Synthesis (Williamson) | Alkyl Halide, Base (e.g., K2CO3) | Aryl Ethers | Introduction of diverse side chains and linkers. |
| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Aryl Esters | Formation of prodrugs or modification of solubility. |
| Electrophilic Aromatic Substitution | Nitrating or Halogenating Agents | Substituted Phenols | Further functionalization of the aromatic ring. |
| Coupling Reactions (e.g., Suzuki) | Boronic Acid, Palladium Catalyst | Biaryl Compounds | Construction of complex scaffolds with extended conjugation. |
These reactions highlight the versatility of this compound as a building block, enabling the assembly of a wide array of complex organic structures.
Role in the Development of Novel Bioactive Scaffolds
A bioactive scaffold is a core molecular structure that provides the essential framework for biological activity. The development of novel scaffolds is a cornerstone of medicinal chemistry, aiming to identify new classes of compounds that can interact with biological targets. The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to enhance properties like membrane permeability and binding affinity. mdpi.com
The incorporation of this compound into a larger molecule can lead to the creation of novel bioactive scaffolds. The trifluoromethyl group can improve a compound's lipophilicity, which is crucial for its ability to cross cell membranes and reach its target. mdpi.com This property is often fine-tuned during the drug discovery process to optimize the pharmacokinetic profile of a potential drug.
The development of novel pyrimidine (B1678525) derivatives bearing a trifluoromethyl group, for example, has led to compounds with significant antifungal and anticancer activities. nih.gov While this research does not directly involve this compound, it underscores the potential of trifluoromethyl-containing phenols as starting points for generating new bioactive scaffolds. The synthesis often begins with a trifluoromethyl-containing building block, which is then elaborated through a series of reactions to produce the final bioactive compounds. nih.gov
The following table outlines the key contributions of the structural motifs of this compound to the properties of novel bioactive scaffolds:
| Structural Feature | Contribution to Bioactive Scaffold | Impact on Pharmacological Properties |
| Phenolic -OH | Hydrogen bonding donor/acceptor; point for derivatization. | Can interact with polar residues in a biological target; allows for scaffold modification. |
| Propyl Group | Increases lipophilicity; provides steric bulk. | Can enhance binding to hydrophobic pockets in a target protein; may influence selectivity. |
| Trifluoromethyl Group | Strong electron-withdrawing effect; increases metabolic stability and lipophilicity. mdpi.com | Enhances membrane permeability, improves metabolic profile, and can increase binding affinity. mdpi.com |
| Aromatic Ring | Rigid platform for substituent orientation. | Provides a defined spatial arrangement for functional groups to interact with a biological target. |
Lead Optimization Strategies in Drug Discovery Research
Lead optimization is a critical phase in drug discovery where a "lead compound" with initial promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. oncodesign-services.com Structural simplification is one effective strategy in lead optimization, aiming to reduce molecular complexity while retaining or improving biological activity. nih.gov
The hit-to-lead (H2L) optimization process is a crucial part of drug design, and virtual screening strategies have been developed to accelerate the identification of promising lead compounds. nih.gov Computational methods can be used to predict how modifications to a lead structure, such as those based on this compound, will affect its binding to a target protein.
An illustrative lead optimization workflow starting from a hypothetical lead containing the this compound scaffold is presented below:
| Optimization Goal | Strategy | Example Modification on this compound scaffold | Desired Outcome |
| Improve Potency | Modify substituents to enhance binding interactions. | Replace the propyl group with a cyclopropyl (B3062369) or tert-butyl group to explore different hydrophobic interactions. | Lower IC50 or EC50 values. |
| Enhance Selectivity | Introduce steric bulk to prevent binding to off-target proteins. | Add a substituent adjacent to the hydroxyl group to create steric hindrance. | Reduced activity against related targets. |
| Optimize Pharmacokinetics | Modulate lipophilicity and metabolic stability. | Convert the phenol to a methyl ether to reduce metabolic glucuronidation. | Improved oral bioavailability and longer half-life. |
| Reduce Toxicity | Remove or modify toxicophores. | If the phenol is identified as a toxicophore, replace it with a bioisostere. | Lower cytotoxicity in cellular assays. |
Future Research Directions and Challenges in 2 Propyl 5 Trifluoromethyl Phenol Chemistry
Development of Novel and Sustainable Synthetic Routes
The efficient and sustainable synthesis of 2-Propyl-5-trifluoromethyl-phenol presents an ongoing challenge. Current synthetic strategies for trifluoromethylated phenols often involve harsh conditions or expensive reagents. Future research should focus on developing more environmentally benign and cost-effective methods.
One promising avenue is the exploration of visible-light-promoted trifluoromethylation of 2-propylphenol (B147445). Recent studies have demonstrated the use of CF₃I under visible light for the trifluoromethylation of phenol (B47542) derivatives. chemistryviews.org This approach offers a milder alternative to traditional methods. Another area of interest is the use of silver-mediated oxidative trifluoromethylation . This has been shown to be effective for the direct O-trifluoromethylation of unprotected phenols using CF₃SiMe₃ as the trifluoromethyl source. nih.gov Adapting these methods for the specific C-trifluoromethylation of 2-propylphenol at the 5-position would be a significant advancement.
Furthermore, developing synthetic routes that utilize more sustainable catalysts and solvents will be crucial. Research into enzymatic or whole-cell biocatalysis could offer highly selective and environmentally friendly alternatives for the synthesis of this compound and its derivatives. nih.gov Challenges in this area include identifying suitable enzymes with the desired regioselectivity and optimizing reaction conditions for industrial-scale production.
A general strategy for the synthesis of complex phenolic compounds involves the diazotization of an arylamine followed by hydrolysis. chemicalbook.com Investigating the synthesis of 2-propyl-5-trifluoromethylaniline as a precursor could provide a versatile route to the target phenol.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough characterization of the physicochemical properties of this compound is essential for its future applications. Advanced spectroscopic techniques can provide detailed insights into its molecular structure and electronic properties. While standard techniques like ¹H and ¹³C NMR, as well as IR spectroscopy, are fundamental, more advanced methods can offer a deeper understanding. nih.govnih.gov
Future research should employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is crucial for confirming the substitution pattern on the aromatic ring. Solid-state NMR could also be employed to study the compound's structure and intermolecular interactions in the solid phase. The effect of the propyl and trifluoromethyl substituents on the hydrogen bonding capabilities of the phenolic hydroxyl group can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy in various solvents. rsc.org
Computational chemistry , particularly Density Functional Theory (DFT) , will play a pivotal role in complementing experimental data. researchgate.net DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. researchgate.net Such calculations can also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as an electronic material. researchgate.net Furthermore, computational models can be used to study the noncovalent interactions, such as halogen bonds, which may be significant in the biological activity of this molecule. nih.gov
Exploration of New Biological Targets and Mechanistic Studies
The introduction of a trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and biological activity of drug molecules. wechemglobal.com Therefore, this compound represents a promising scaffold for the discovery of new bioactive compounds. Future research should focus on a broad screening of its biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.net
The trifluoromethyl group can significantly influence the interaction of a molecule with biological targets. wechemglobal.com Mechanistic studies should be conducted to understand how this compound exerts its biological effects. This could involve identifying specific protein targets through techniques like affinity chromatography and proteomics . Understanding the mechanism of action is crucial for optimizing the therapeutic potential and minimizing off-target effects. For instance, many phenolic compounds are known to modulate gene expression through epigenetic mechanisms, and investigating such effects for this compound could be a fruitful area of research. nih.gov
Structure-activity relationship (SAR) studies will be essential to guide the design of more potent and selective analogs. nih.gov By systematically modifying the propyl and trifluoromethyl groups, as well as the substitution pattern on the phenolic ring, researchers can identify the key structural features responsible for a particular biological activity. nih.gov
Design of Next-Generation Analogues with Tuned Properties
Building upon the knowledge gained from synthetic, spectroscopic, and biological studies, the rational design of next-generation analogues of this compound with tailored properties is a key future direction. The goal is to develop compounds with enhanced efficacy, improved selectivity, and better pharmacokinetic profiles. nih.gov
For example, by replacing the propyl group with other alkyl or cycloalkyl groups, it may be possible to fine-tune the lipophilicity and steric bulk of the molecule, potentially leading to improved binding to a specific biological target. nih.gov Similarly, the introduction of additional functional groups on the aromatic ring could modulate the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov The synthesis of ester or ether derivatives of the phenolic hydroxyl group can also be explored to create prodrugs with improved bioavailability. nih.gov
The development of Quantitative Structure-Activity Relationship (QSAR) models, integrating experimental data with computational descriptors, will be a powerful tool in this endeavor. researchgate.netresearchgate.net These models can help predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
The "super-trifluoromethyl group," pentafluorosulfanyl (SF₅), has been shown to be superior to the trifluoromethyl group in some bioactive compounds, suggesting that SF₅-analogs of this compound could exhibit enhanced properties. researchgate.net
The design and synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have shown promising antifungal, insecticidal, and anticancer properties, indicating that incorporating the this compound scaffold into more complex heterocyclic systems could lead to new classes of bioactive molecules. nih.gov
Q & A
Q. What synthetic methodologies are recommended for 2-Propyl-5-trifluoromethyl-phenol, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of trifluoromethyl-phenol derivatives often involves electrophilic aromatic substitution or coupling reactions. For example, Friedel-Crafts alkylation can introduce the propyl group, while halogenation followed by trifluoromethylation (e.g., using Ruppert-Prakash reagent) may install the -CF₃ moiety. Optimization should focus on:
- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts reactions .
- Temperature control : Lower temperatures (0–5°C) to minimize side reactions in trifluoromethylation steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
Reaction progress can be monitored via TLC and validated by NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting) and ¹⁹F NMR to verify trifluoromethyl group integrity .
- FTIR : Detection of phenolic -OH stretches (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ = 222.08 g/mol for C₁₀H₁₁F₃O) .
- Purity analysis : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for trifluoromethyl-phenol derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To resolve discrepancies:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor binding assays) and solvent controls (DMSO concentration ≤0.1%) .
- Validate purity : Reanalyze batches via HPLC (>97% purity) and confirm structural integrity with X-ray crystallography (if crystalline) .
- Meta-analysis : Systematically review literature using High Production Volume (HPV) chemical data guidelines to identify outliers .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:
- Electrophilic sites : Calculate Fukui indices to identify regions prone to attack (e.g., para to -CF₃ due to electron-withdrawing effects) .
- Solvent effects : Use COSMO-RS to simulate solvent interactions in nucleophilic substitutions .
- Docking studies : For bioactivity predictions, dock the compound into protein active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH titration : Monitor degradation via UV-Vis spectroscopy at pH 2–12 to identify labile bonds (e.g., phenolic -OH deprotonation above pH 10) .
- Accelerated aging : Heat samples to 40–60°C and analyze decomposition products via LC-MS .
- Electronic analysis : Compare Hammett substituent constants (σ) of -CF₃ and -propyl groups to predict electron-deficient aromatic ring behavior .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer : Adopt the following practices:
- Detailed documentation : Record exact molar ratios, solvent grades, and reaction times .
- Cross-lab validation : Share samples with independent labs for NMR and bioassay replication .
- Negative controls : Include known inhibitors in bioactivity assays to rule out false positives .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to OSHA guidelines and SDS documents:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential irritancy .
- Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
